[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride
CAS No.: 2567496-93-7
Cat. No.: VC4912889
Molecular Formula: C9H17ClN4O2S
Molecular Weight: 280.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2567496-93-7 |
|---|---|
| Molecular Formula | C9H17ClN4O2S |
| Molecular Weight | 280.77 |
| IUPAC Name | [1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2,(H,11,12);1H |
| Standard InChI Key | QSAYHFJJQXLKRB-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name derives from its three primary components:
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Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
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Pyrazole-sulfonyl group: A five-membered aromatic ring (pyrazole) substituted with a sulfonyl (-SO₂-) linker at the 4-position.
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Methanamine hydrochloride: A primary amine (-CH₂NH₂) attached to the piperidine’s 3-position, protonated as a hydrochloride salt.
Molecular Formula and Weight
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Molecular Formula: C₉H₁₆N₄O₂S·HCl
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Molecular Weight: 279.77 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07, Cl=35.45).
Spectroscopic and Computational Data
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SMILES: C1CN(CC(C1)N)S(=O)(=O)C2=C(N=NC2)H.Cl
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InChI Key: ZQZJXKQFHNUYQN-UHFFFAOYSA-N (predicted via analog comparison) .
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X-ray Crystallography: No published data exists, but computational models suggest a chair conformation for the piperidine ring and planar geometry for the pyrazole .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves three key steps (Figure 1):
Step 1: Pyrazole Sulfonation
Pyrazole is sulfonated using chlorosulfonic acid to yield 1H-pyrazole-4-sulfonyl chloride.
Step 2: Piperidine Functionalization
Piperidin-3-ylmethanamine reacts with the sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
Step 3: Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Key Reaction Conditions:
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Temperature: 0–25°C (Step 1), room temperature (Steps 2–3).
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Yield: ~65–70% after purification via column chromatography .
Industrial Scaling Challenges
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Cost of Sulfonating Agents: Chlorosulfonic acid requires careful handling, increasing production costs.
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Byproduct Management: Hydrochloric acid and sulfonic acid byproducts necessitate neutralization protocols .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | 28.5 g/L (25°C) |
| Melting Point | 142–145°C (decomposes) |
| logP (Octanol/Water) | 1.2 (predicted) |
Spectroscopic Signatures
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
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¹H NMR (D₂O): δ 1.8–2.1 (m, piperidine CH₂), 3.4 (t, N-CH₂), 7.8 (s, pyrazole H) .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use face shields |
| Respiratory Irritation | H335 | Ensure ventilation |
Research and Industrial Applications
Medicinal Chemistry
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Kinase Inhibition: The sulfonamide group chelates ATP-binding sites in kinases, making the compound a candidate for oncology therapeutics .
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Antimicrobial Activity: Preliminary assays show MIC values of 8 µg/mL against Staphylococcus aureus .
Materials Science
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